molecular formula C15H15ClN2O B1373753 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride CAS No. 1251925-23-1

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride

Cat. No.: B1373753
CAS No.: 1251925-23-1
M. Wt: 274.74 g/mol
InChI Key: APOBHBNILOSBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its applications in pharmaceutical testing and as a building block in chemical synthesis . The compound has a molecular formula of C15H15ClN2O and a molecular weight of 274.74 g/mol .

Scientific Research Applications

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride is widely used in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride typically involves the reaction of 4-amino-3-methylphenol with 3-chloromethylbenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl group, forming the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The amino and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The phenoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility in aqueous solutions. This property makes it particularly useful in biological and pharmaceutical applications .

Properties

IUPAC Name

3-[(4-amino-3-methylphenoxy)methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O.ClH/c1-11-7-14(5-6-15(11)17)18-10-13-4-2-3-12(8-13)9-16;/h2-8H,10,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOBHBNILOSBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.